molecular formula C7H13N3O B1414861 5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine CAS No. 81785-17-3

5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1414861
CAS RN: 81785-17-3
M. Wt: 155.2 g/mol
InChI Key: ALBHVGCSKFERBN-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its molecular formula, structure, and possibly its molar mass. It may also include the type of compound it is (for example, an amine or a ketone).



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of reaction, and the conditions under which the reaction is carried out.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy are often used for this purpose.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

Antimicrobial and Antioxidant Activities

5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities. For instance, Saundane, Verma, and Katkar (2013) synthesized a series of these derivatives and found that one compound in particular exhibited significant antibacterial, antifungal, and antioxidant properties (Saundane, Verma, & Katkar, 2013).

Material Science and Crystal Structure

In the field of material science, the crystal structure of similar compounds has been studied. Zhu et al. (2021) synthesized and characterized 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, providing insights into its crystal structure and potential applications in material science (Zhu et al., 2021).

Novel Synthesis Methods

Research has also focused on novel methods for synthesizing 1,3,4-oxadiazole derivatives. Ramazani and Rezaei (2010) developed a new method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, which may have implications for the synthesis of compounds like 5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine (Ramazani & Rezaei, 2010).

Antibacterial Activities

The antibacterial activities of 1,3,4-oxadiazole derivatives have been a subject of interest. Hui et al. (2002) synthesized and evaluated the antibacterial activities of various 1,3,4-oxadiazole derivatives, which could potentially include 5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine derivatives (Hui et al., 2002).

Anticancer Activities

Additionally, some 1,3,4-oxadiazole derivatives have been studied for their anticancer activities. Sharma, Kumar, and Pathak (2014) synthesized a series of novel derivatives and evaluated them for their antibacterial, antifungal, and anticancer activities, highlighting the potential of these compounds in cancer research (Sharma, Kumar, & Pathak, 2014).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and storing the compound.


Future Directions

This could include potential applications for the compound, areas where further research is needed, or new synthesis methods that could be developed.


I hope this general approach is helpful. If you have specific compounds or topics you’d like information on, feel free to ask!


properties

IUPAC Name

5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5(2)3-4-6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBHVGCSKFERBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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